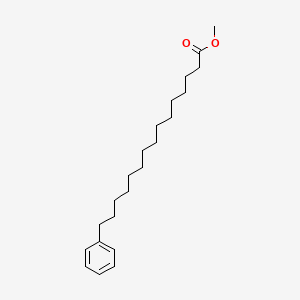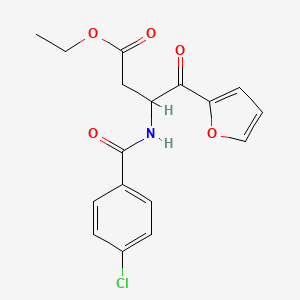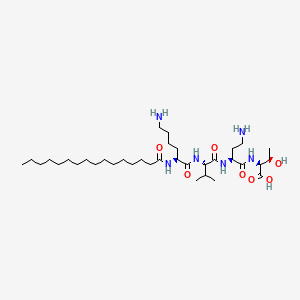
4-(3-Benzyloxyphenylthio)-2-chlorobenzaldehyde
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Related Compounds
- The synthesis of novel compounds using 2-chlorobenzaldehyde, closely related to 4-(3-Benzyloxyphenylthio)-2-chlorobenzaldehyde, has been extensively studied. For instance, the reaction of 2-chlorobenzaldehyde with cyanothioacetamide and dibenzoylmethane has led to the synthesis of complex heterocyclic compounds, which are significant in medicinal chemistry and material sciences (Krivokolysko et al., 2001).
Condensation Reactions and Molecular Structures
- 2-Chlorobenzaldehyde has been used in various condensation reactions to create new molecular structures. Such reactions are crucial for developing new pharmaceuticals and materials with specific properties. For instance, the compound has been used in the synthesis of 3-cyano-6-hydroxy-6-phenyl-1,4,5,6-tetrahydropyridine-2-thiolates (Krivokolysko et al., 2001), and in the preparation of various isoxazole derivatives with potential antimicrobial activities (JagadeeshPrasad et al., 2015).
Applications in Organic Semiconductors
- Derivatives of chlorobenzaldehyde have been explored for their potential use in organic semiconductors. For example, benzo[1,2-b:3,4-b':5,6-b'']trithiophene (BTT) oligomers have been synthesized and evaluated for their suitability as p-channel organic semiconductors (Kashiki et al., 2011). This highlights the importance of chlorobenzaldehyde derivatives in the development of new materials for electronic devices.
Crystal and Molecular Structure Studies
- The molecular structure of chlorobenzaldehyde derivatives, like 2-chlorobenzaldehyde, has been a subject of extensive research, providing insights into the properties of these compounds. For example, gas-phase electron diffraction studies have been conducted to understand the molecular structure of 2-chlorobenzaldehyde (Schāfer et al., 1976) These studies are fundamental in the field of crystallography and help in designing molecules with desired properties for various applications.
Eigenschaften
IUPAC Name |
2-chloro-4-(3-phenylmethoxyphenyl)sulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO2S/c21-20-12-19(10-9-16(20)13-22)24-18-8-4-7-17(11-18)23-14-15-5-2-1-3-6-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQYHTNGNWRGHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)SC3=CC(=C(C=C3)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

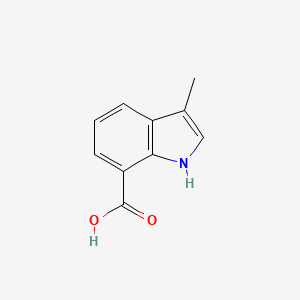
![(S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate](/img/structure/B3292979.png)
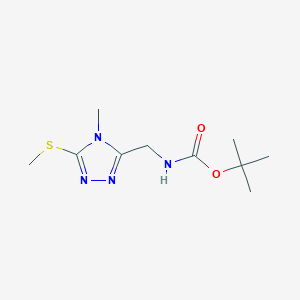

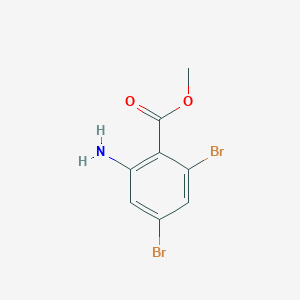
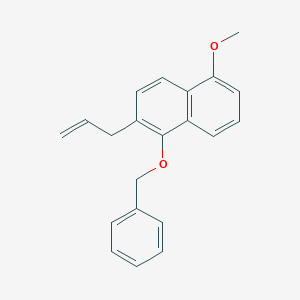
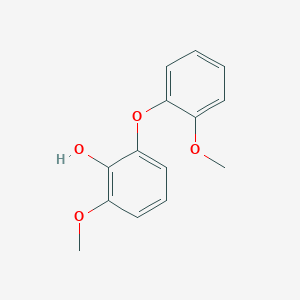

![5-ethyl-4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B3293014.png)

